![molecular formula C20H17N3O B11076252 Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11076252.png)

Quinoline, 2-methyl-4-(5-phenethyl-[1,2,4]oxadiazol-3-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

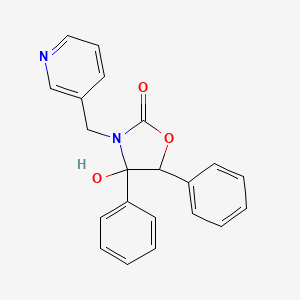

2-Methyl-4-(5-Phenethyl-[1,2,4]oxadiazol-3-yl)-chinolin ist eine komplexe organische Verbindung, die zur Klasse der Chinolin-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chinolinkern aus, der an der 2-Position mit einer Methylgruppe und an der 4-Position mit einer 5-Phenethyl-[1,2,4]oxadiazol-3-yl-Gruppe substituiert ist. Chinolin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-(5-Phenethyl-[1,2,4]oxadiazol-3-yl)-chinolin umfasst in der Regel mehrere Schritte:

Bildung des Chinolinkern: Der Chinolinkern kann mit der Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilin-Derivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol beinhaltet.

Einführung der Methylgruppe: Die Methylgruppe an der 2-Position kann durch Friedel-Crafts-Alkylierung unter Verwendung von Methylchlorid und Aluminiumchlorid als Katalysator eingeführt werden.

Synthese der 5-Phenethyl-[1,2,4]oxadiazol-3-yl-Gruppe: Diese Gruppe kann durch Cyclisierung von Phenethylhydrazin mit Carbonsäuren oder deren Derivaten in Gegenwart von Dehydratisierungsmitteln wie Phosphorylchlorid synthetisiert werden.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Chinolinkern mit der 5-Phenethyl-[1,2,4]oxadiazol-3-yl-Gruppe unter Verwendung eines geeigneten Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um die Effizienz zu maximieren und die Kosten zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Chinolin-Derivate können Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wodurch Chinolin-Derivate zu Tetrahydrochinolinen umgewandelt werden.

Substitution: Elektrophile Substitutionsreaktionen sind üblich, wobei der Chinolinring an verschiedenen Positionen mit Reagenzien wie Halogenen, Nitriermitteln oder Sulfonierungsmitteln substituiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Halogene (Chlor, Brom) in Gegenwart von Lewis-Säuren wie Aluminiumchlorid.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Tetrahydrochinoline.

Substitution: Halogenierte Chinoline, Nitrochinoline, sulfonierte Chinoline.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.

Medizin: Wird auf seine Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-4-(5-Phenethyl-[1,2,4]oxadiazol-3-yl)-chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Im Zusammenhang mit seiner Antikrebsaktivität wird angenommen, dass es die Polymerisation von Tubulin, einem Schlüsselprotein, das an der Zellteilung beteiligt ist, hemmt, wodurch die Proliferation von Krebszellen verhindert wird . Die Verbindung kann auch Apoptose (programmierter Zelltod) durch Aktivierung spezifischer Signalwege induzieren.

Wirkmechanismus

The mechanism of action of 3-(2-Methyl-4-quinolyl)-5-phenethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity . Additionally, the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolin: Die Stammverbindung, bekannt für ihr breites Spektrum an biologischen Aktivitäten.

2-Methylchinolin: Ein einfacheres Derivat mit einer Methylgruppe an der 2-Position.

4-(5-Phenethyl-[1,2,4]oxadiazol-3-yl)chinolin: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

2-Methyl-4-(5-Phenethyl-[1,2,4]oxadiazol-3-yl)-chinolin zeichnet sich durch das Vorhandensein sowohl der Methylgruppe als auch der 5-Phenethyl-[1,2,4]oxadiazol-3-yl-Gruppe aus, die einzigartige chemische und biologische Eigenschaften verleihen. Seine duale Funktionalisierung erhöht sein Potenzial als therapeutisches Mittel, insbesondere im Bereich der Krebsforschung .

Eigenschaften

Molekularformel |

C20H17N3O |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

3-(2-methylquinolin-4-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H17N3O/c1-14-13-17(16-9-5-6-10-18(16)21-14)20-22-19(24-23-20)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |

InChI-Schlüssel |

YSOAHODQZHNIMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11076176.png)

![3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076178.png)

![5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076186.png)

![N,N-bis(3,4-dimethoxybenzyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076194.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11076211.png)

![methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11076212.png)

![2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11076223.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11076224.png)

![3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11076225.png)

![methyl (2Z)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11076238.png)

![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide](/img/structure/B11076257.png)